molecular formula C19H28N4O B7176182 N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B7176182
M. Wt: 328.5 g/mol
InChI Key: VJMNFZGWQFVRRI-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a butanamide group. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-13(2)17(23-11-7-4-8-12-23)19(24)20-14(3)18-21-15-9-5-6-10-16(15)22-18/h5-6,9-10,13-14,17H,4,7-8,11-12H2,1-3H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNFZGWQFVRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=CC=CC=C2N1)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA or proteins, disrupting their function and leading to cell death. The piperidine ring may enhance its binding affinity and specificity, making it a potent inhibitor of certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methyl-2-piperidin-1-ylbutanamide is unique due to its combined structural features of benzimidazole and piperidine, which confer a broad spectrum of biological activities.

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